3-[(4-Iodobenzyl)oxy]piperidine hydrochloride
Overview
Description
3-[(4-Iodobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H16INO·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features an iodobenzyl group attached to the piperidine ring via an oxygen atom, forming an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-iodobenzyl alcohol.
Ether Formation: The 4-iodobenzyl alcohol is reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the ether linkage.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The iodobenzyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido derivatives or nitriles can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield secondary amines or alcohols.
Scientific Research Applications
3-[(4-Iodobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The iodobenzyl group can facilitate binding to specific sites, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(4-Iodobenzyl)oxy]piperidine hydrochloride: This compound is structurally similar but differs in the position of the iodobenzyl group.
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride: This compound features a bromine atom instead of iodine, leading to different reactivity and properties.
3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride: Similar to the bromine derivative, this compound has a chlorine atom, affecting its chemical behavior.
Uniqueness: 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The compound’s specific structure allows for targeted applications in various fields of research.
Properties
IUPAC Name |
3-[(4-iodophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWVYVXTLNUSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-04-4 | |
Record name | Piperidine, 3-[(4-iodophenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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